molecular formula C14H31N3 B1607875 1-(3-Dipropylaminopropyl)homopiperazine CAS No. 827614-53-9

1-(3-Dipropylaminopropyl)homopiperazine

Cat. No. B1607875
M. Wt: 241.42 g/mol
InChI Key: MIZVQJBPSCHNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Dipropylaminopropyl)homopiperazine is a chemical compound with the molecular formula C14H31N3 . It’s not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-Dipropylaminopropyl)homopiperazine derivatives have been explored for their potential in treating various medical conditions. For example, a novel series of beta-amino amides incorporating fused heterocycles, including triazolopiperazines, have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. These compounds, characterized by their potent inhibitory activity, excellent selectivity over other proline-selective peptidases, and in vivo efficacy in animal models, highlight the therapeutic potential of 1-(3-Dipropylaminopropyl)homopiperazine derivatives in diabetes management (Dooseop Kim et al., 2005).

Molecular and Biomolecular Spectroscopy

Research into the vibrational spectra and molecular orbital analysis of 1-Amino-4-methylpiperazine (a compound structurally related to 1-(3-Dipropylaminopropyl)homopiperazine) using ab initio HF and DFT methods has provided insights into the electronic properties and reactivity of such molecules. The study on 1-Amino-4-methylpiperazine revealed details about its electronic exchange interaction, charge delocalization, and potential for chemical reactivity, which can be extrapolated to understand the chemical behavior of 1-(3-Dipropylaminopropyl)homopiperazine derivatives (G. Mahalakshmi & V. Balachandran, 2015).

Environmental Science and Biodegradation

The study of the biodegradation of s-triazine ring compounds, which are structurally related to 1-(3-Dipropylaminopropyl)homopiperazine, sheds light on the environmental fate of these chemicals. Microbes metabolize s-triazine herbicides such as atrazine via enzyme-catalyzed hydrolysis reactions, leading to cyanuric acid as an intermediate. This process, which ultimately yields ammonia and carbon dioxide, highlights the ecological impact and degradation pathways of compounds related to 1-(3-Dipropylaminopropyl)homopiperazine and emphasizes the importance of understanding their environmental behavior (L. Wackett et al., 2001).

Chemical Synthesis and Organic Chemistry

The synthesis of 3-Ylidenepiperazine-2,5-diones, which share a piperazine core with 1-(3-Dipropylaminopropyl)homopiperazine, provides valuable information on the synthetic versatility and potential applications of piperazine derivatives in organic synthesis. These compounds are prone to addition reactions and can serve as precursors for natural products, analogues, or interesting α-amino or α-keto acid derivatives, demonstrating the broad utility of piperazine derivatives in chemical synthesis (J. Liebscher & Shangde Jin, 1999).

properties

IUPAC Name

3-(1,4-diazepan-1-yl)-N,N-dipropylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31N3/c1-3-9-16(10-4-2)12-6-13-17-11-5-7-15-8-14-17/h15H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZVQJBPSCHNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCN1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374454
Record name 1-(3-Dipropylaminopropyl)homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Dipropylaminopropyl)homopiperazine

CAS RN

827614-53-9
Record name Hexahydro-N,N-dipropyl-1H-1,4-diazepine-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Dipropylaminopropyl)homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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